Aureobasidin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

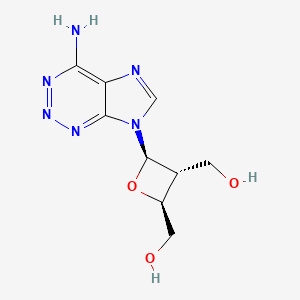

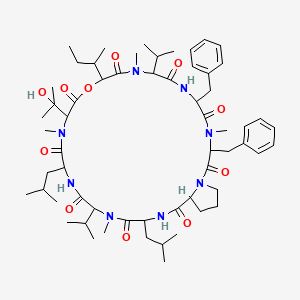

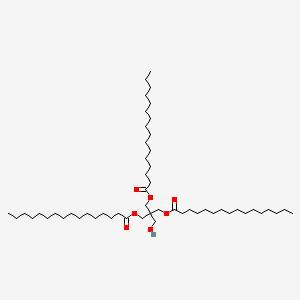

Aureobasidin I is a cyclic depsipeptide antifungal antibiotic isolated from the black-yeast-like fungus Aureobasidium pullulans. It is known for its potent antifungal activity, particularly against Candida species and Cryptococcus neoformans. This compound inhibits the enzyme inositol phosphorylceramide synthase, which is essential for sphingolipid synthesis in fungal cell membranes .

準備方法

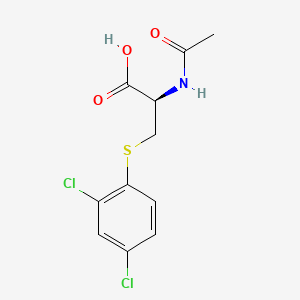

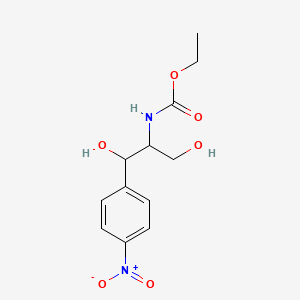

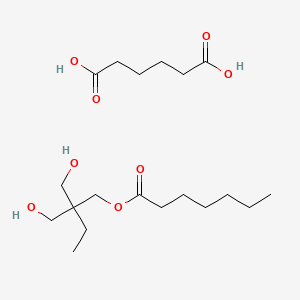

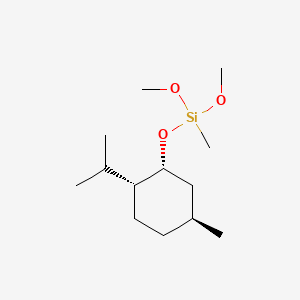

Synthetic Routes and Reaction Conditions: The total synthesis of Aureobasidin I involves the use of PyBroP as a coupling reagent. The synthetic cyclized product is identical to the natural antibiotic in all respects . The preparation of this compound bromide involves hydrolysis with hydrochloric acid and trifluoroacetic acid, followed by conversion to acetamides using acetic anhydride .

Industrial Production Methods: this compound is produced by fermentation of Aureobasidium pullulans. The fermentation process is optimized to enhance the yield of the compound. The industrial production involves the cultivation of the fungus in a suitable medium, followed by extraction and purification of the compound .

化学反応の分析

Types of Reactions: Aureobasidin I undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound bromide results in the formation of brominated amino acids, which are then converted to acetamides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, trifluoroacetic acid, acetic anhydride, and copper(II) bromide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include brominated amino acids and acetamides. These products are identified and analyzed using techniques such as mass spectroscopy and high-performance liquid chromatography .

科学的研究の応用

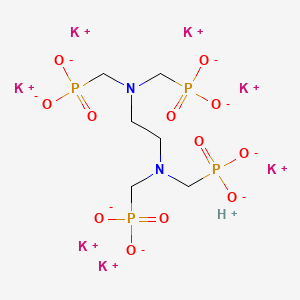

Aureobasidin I has a wide range of scientific research applications. In chemistry, it is used as a tool to study sphingolipid biosynthesis and its role in cellular functions . In biology, it is used to investigate the mechanisms of antifungal resistance and the role of sphingolipids in fungal growth and virulence . In medicine, this compound is explored for its potential as an antifungal therapeutic agent, particularly against drug-resistant fungal infections . In industry, it is used in the development of antifungal coatings and treatments for agricultural products .

作用機序

Aureobasidin I exerts its antifungal effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is involved in the synthesis of sphingolipids in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of this compound is the AUR1 gene, which encodes the enzyme inositol phosphorylceramide synthase .

類似化合物との比較

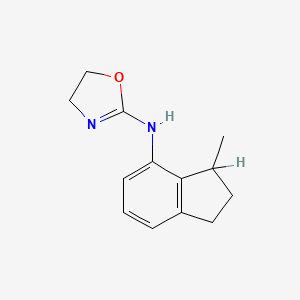

Aureobasidin I is similar to other antifungal compounds such as myriocin and miconazole. Myriocin inhibits serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis, while miconazole inhibits lanosterol 14-alpha-demethylase, an enzyme involved in ergosterol biosynthesis . The uniqueness of this compound lies in its specific inhibition of inositol phosphorylceramide synthase, making it a valuable tool for studying sphingolipid biosynthesis and its role in fungal cell function .

List of Similar Compounds:- Myriocin

- Miconazole

- Amphotericin B

- Fluconazole

特性

CAS番号 |

127785-69-7 |

|---|---|

分子式 |

C60H92N8O11 |

分子量 |

1101.4 g/mol |

IUPAC名 |

3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |

InChI |

InChI=1S/C60H92N8O11/c1-17-39(10)49-58(76)66(15)48(38(8)9)53(71)63-44(33-40-25-20-18-21-26-40)54(72)64(13)46(34-41-27-22-19-23-28-41)57(75)68-30-24-29-45(68)51(69)61-42(31-35(2)3)55(73)65(14)47(37(6)7)52(70)62-43(32-36(4)5)56(74)67(16)50(59(77)79-49)60(11,12)78/h18-23,25-28,35-39,42-50,78H,17,24,29-34H2,1-16H3,(H,61,69)(H,62,70)(H,63,71) |

InChIキー |

TXPKSEBYLYJCPU-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CC(C)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)

![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)

![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)